N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide
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Overview
Description
N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a quinazoline ring fused with a pyrrole ring, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
The synthesis of N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a substituted anthranilic acid with a suitable aldehyde or ketone can lead to the formation of the quinazoline ring, which can then be fused with a pyrrole ring through further cyclization reactions . Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antioxidant activities . In medicine, it is being explored for its potential as a therapeutic agent due to its unique structure and biological activities. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to the modulation of various cellular processes, including cell growth and apoptosis .
Comparison with Similar Compounds
N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide can be compared with other similar compounds, such as N-(3-Benzylidene-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)-3-(piperidin-1-yl)propanamide . While both compounds share a similar core structure, their substituents and functional groups differ, leading to variations in their biological activities and applications. The unique structure of this compound makes it particularly interesting for specific research applications .
Properties
CAS No. |
88840-17-9 |
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Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)benzamide |
InChI |
InChI=1S/C18H15N3O2/c22-17(12-5-2-1-3-6-12)19-13-8-9-15-14(11-13)18(23)21-10-4-7-16(21)20-15/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,22) |
InChI Key |
BEMCFXUBBKGLGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C(=O)N2C1 |
Origin of Product |
United States |
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